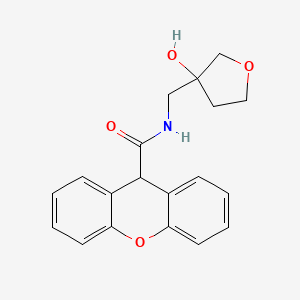

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

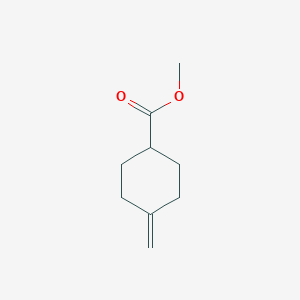

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3-hydroxytetrahydrofuran moiety, which is a colorless liquid and a useful pharmaceutical intermediate . The compound also contains a xanthene moiety, which is a tricyclic system found in many dyes and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the xanthene and 3-hydroxytetrahydrofuran moieties. The 3-hydroxytetrahydrofuran part of the molecule would likely contribute to its polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The hydroxyl group in the 3-hydroxytetrahydrofuran moiety could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the 3-hydroxytetrahydrofuran moiety could potentially make the compound polar and capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Aptamers and Nucleic Acid Modifications

Background: Aptamers are short, single-stranded nucleic acids (DNA or RNA) that can specifically bind to target molecules with high affinity. Researchers have explored modifying aptamers to enhance their stability and functionality.

Application: The capping of the 3’-ends of thrombin binding aptamers (TBAs) with bridged nucleotides (such as 2’,4’-bridged nucleosides) has been investigated. The results indicate that this modification increases nuclease resistance and stability in human serum without affecting the binding abilities of the aptamers . This approach could be valuable for developing practical polyclonal aptamers.

Synthetic Chemistry and Oxolane Derivatives

Background: Oxolane derivatives play a crucial role in synthetic chemistry due to their unique structural features.

Application: Commercially available 2-deoxy-D-ribose can be used to synthesize (2R,3S)-2-(hydroxymethyl)oxolan-3-ol through reduction and dehydration/cyclization in an acidic aqueous solution . This compound may find applications in drug development or as a building block for more complex molecules.

Macrophage-Like Cell Screening

Background: Xanthone derivatives have been studied for their potential biological activities.

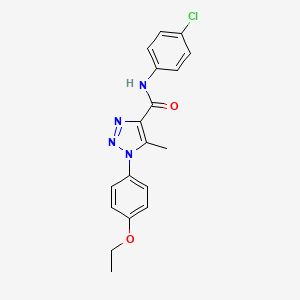

Application: In vitro screening of xanthone derivatives (including N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide) was performed using undifferentiated human monocytes stimulated with PMA (phorbol-12-myristate-13-acetate). These derivatives were evaluated for their effects on differentiated macrophage-like cells . Understanding their impact on immune responses could lead to therapeutic applications.

Nuclease Resistance Strategies

Background: Enhancing the stability of nucleic acids is crucial for their use in various applications.

Application: Researchers have explored conferring nuclease resistance to DNA by protecting its 3’-end using 2’,4’-bridged nucleoside-5’-triphosphates . This strategy involves a simple one-step enzymatic process and could be useful for improving the stability of nucleic acid-based therapeutics .

Triplex-Forming Properties

Background: Triplex-forming oligonucleotides have unique binding properties and can interact with double-stranded DNA.

Application:2’-O,4’-C-methylene bridged nucleic acid (2’,4’-BNA): , a modified oligonucleotide containing thymine, 5-methylcytosine, adenine, and guanine, has been synthesized. Investigating its triplex-forming properties could reveal novel applications in gene regulation and diagnostics .

Novel Bicyclic Nucleosides

Background: Bicyclic nucleosides offer structural diversity and potential bioactivity.

Application: The synthesis of 2’-O,4’-C-methyleneuridine and -cytidine , novel bicyclic nucleosides with a fixed C3, -endo sugar puckering, opens up possibilities for designing new nucleic acid-based materials or drug candidates .

Eigenschaften

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(20-11-19(22)9-10-23-12-19)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-8,17,22H,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCSSIYGLGBZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2736370.png)

![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)